Cas no 2640967-56-0 (N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine)
![N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine structure](https://www.kuujia.com/scimg/cas/2640967-56-0x500.png)
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine Chemical and Physical Properties
Names and Identifiers
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- 2640967-56-0
- N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
- AKOS040731588
- F6796-0670
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- Inchi: 1S/C16H16ClN5O/c17-11-3-1-4-12(7-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-5-2-6-23-13/h1,3-4,7,9-10,13H,2,5-6,8H2,(H,18,19,21)
- InChI Key: BAXGMVLMAZFQQH-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)NC1C2=C(N=CN=1)N(C=N2)CC1CCCO1
Computed Properties
- Exact Mass: 329.1043378g/mol
- Monoisotopic Mass: 329.1043378g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9Ų
- XLogP3: 2.9
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6796-0670-20mg |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6796-0670-75mg |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6796-0670-3mg |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6796-0670-15mg |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6796-0670-25mg |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6796-0670-40mg |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6796-0670-5μmol |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6796-0670-2mg |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6796-0670-100mg |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6796-0670-4mg |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine |
2640967-56-0 | 4mg |
$99.0 | 2023-09-07 |
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine: A Comprehensive Overview
N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, also known by its CAS number 2640967-56-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the purine class, which is a heterocyclic aromatic system with a wide range of biological activities. The molecule's structure features a purine ring system substituted with a 3-chlorophenyl group at the 6-position and an oxolan-2-ylmethyl group at the 9-position, making it a unique derivative with potential applications in drug discovery.
The synthesis of N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves a series of carefully designed organic reactions. Researchers have employed various strategies, including nucleophilic substitution, condensation reactions, and cyclization processes, to construct the purine core and introduce the desired substituents. The use of oxolane (tetrahydrofuran) as a protecting group during the synthesis has been particularly effective in ensuring the stability and selectivity of intermediate steps. Recent advancements in catalytic methods and green chemistry have further optimized the synthesis pathway, reducing environmental impact while maintaining high yields.
From a pharmacological perspective, this compound has demonstrated promising activity in several biological assays. Studies have shown that N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vitro tests indicate that this compound may possess anticancer properties by targeting specific kinases associated with tumor growth and metastasis.
The structural features of this compound play a crucial role in its biological activity. The presence of the 3-chlorophenyl group introduces electronic effects that enhance the molecule's ability to interact with target proteins. Meanwhile, the oxolan-2-ylmethyl substituent contributes to the compound's solubility and bioavailability, which are critical factors for its therapeutic potential. Recent computational studies using molecular docking techniques have provided insights into how these substituents influence binding affinity and selectivity towards specific molecular targets.
In terms of applications, N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amino has garnered attention as a lead compound for drug development programs targeting chronic inflammatory diseases and cancer. Researchers are currently exploring its efficacy in preclinical models to assess its safety profile and therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are underway to further characterize this compound's pharmacokinetics and pharmacodynamics.
Looking ahead, the development of analogs based on N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amino holds promise for expanding its therapeutic applications. By modifying the substituents on the purine ring, scientists aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Advanced techniques such as high-throughput screening and machine learning are being utilized to accelerate this process.
In conclusion, N-(3-chlorophenyl)-9-[(oxolan-< strong >2- strong >< strong > yl ) methyl ] - 9 H - purin - 6 - amine strong > represents an exciting avenue for research in medicinal chemistry. Its unique structure, coupled with emerging insights from cutting-edge studies, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to our understanding of purine-based drug design and development.
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